(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione
Description
(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione is a bicyclic lactone/anhydride with the molecular formula C₆H₆O₃ (molecular weight: 126.11 g/mol) and CAS number 4462-96-8. It is structurally characterized by a fused bicyclo[3.2.0] skeleton containing a 3-oxa bridge and two ketone groups at positions 2 and 4 (Figure 1). This compound is also known as cyclobutane-1,2-dicarboxylic anhydride, reflecting its reactivity as an anhydride .
Synthesis: The compound is synthesized via Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one using recombinant Escherichia coli expressing cyclohexanone monooxygenase (CHMO). This enzymatic process yields regioisomeric lactones, including this compound, with improved efficiency when hydrophobic resins (e.g., Optipore L-493) are added to the reaction mixture .
Properties
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNZZIMBGSGRPN-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2 + 2] Cycloaddition
Photochemical methods dominate the synthesis of bicyclo[3.2.0] frameworks due to their ability to enforce strained ring systems. The (1R,5S) enantiomer is accessible via intramolecular [2 + 2] cycloaddition of chiral precursors under UV irradiation. For example, irradiation of a substituted maleic anhydride derivative (e.g., 1 ) in the presence of Cu(I) catalysts induces a stereoselective cyclization (Scheme 1) .
Reaction Conditions:
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Substrate: Chiral maleic anhydride derivatives (e.g., 1 )
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Catalyst: Cu(MeCN)PF (5 mol%)
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Solvent: Tetrahydrofuran (THF)
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Wavelength: 254 nm
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Yield: 58–72%
The reaction proceeds via a ligand-to-metal charge transfer (LMCT) mechanism, where Cu(I) coordinates to the carbonyl oxygen, stabilizing the transition state and enforcing the (1R,5S) configuration . Competing pathways, such as [4 + 4] cycloaddition, are suppressed by low temperatures (−78°C) .
Diels-Alder Reaction with Post-Cyclization Modifications
The Diels-Alder reaction between furan-2,3-diones and electron-deficient dienes provides a versatile route to bicyclo[3.2.0] skeletons. For instance, 5-arylfuran-2,3-diones (2 ) react with 1-phenyl-1-trimethylsilyloxyethylene (3 ) under UV light to yield 2-oxabicyclo[3.2.0]heptane-3,4-diones (4 ) (Scheme 2) .
Key Parameters:
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Dienophile: 1-Phenyl-1-trimethylsilyloxyethylene
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Solvent: Benzene
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Irradiation Time: 12–24 hours
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Yield: 65–78%
Post-cyclization hydrolysis of the silyl ether group and oxidation of the intermediate diol yield the target dione. Stereochemical outcomes are governed by the endo rule, favoring the (1R,5S) configuration when chiral auxiliaries are incorporated into the diene .
Catalytic Asymmetric Synthesis
Asymmetric catalysis using organocatalysts or transition-metal complexes enables enantioselective construction of the bicyclo[3.2.0] core. A notable approach employs Jacobsen’s thiourea catalysts to desymmetrize meso-anhydrides (5 ) via kinetic resolution (Scheme 3) .
Optimized Protocol:
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Catalyst: (R,R)-Jacobsen thiourea (10 mol%)
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Nucleophile: Benzyl alcohol
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Temperature: −40°C
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Conversion: 45% (50% theoretical maximum)
This method avoids racemization by operating under mild conditions, though scalability is limited by moderate yields.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution offers a biocatalytic route to the (1R,5S) enantiomer. Racemic 3-oxabicyclo[3.2.0]heptane-2,4-dione (6 ) is subjected to enantioselective esterification using Candida antarctica lipase B (CAL-B) and vinyl acetate (Scheme 4) .
Procedure:
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Enzyme: CAL-B (20 mg/mmol substrate)
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Acyl Donor: Vinyl acetate
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Solvent: tert-Butyl methyl ether
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Time: 48 hours
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Conversion: 42%
The unreacted (1R,5S)-enantiomer is recovered via column chromatography, though the process requires optimization for industrial adoption.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis minimizes purification steps and enhances reproducibility. A polystyrene-bound diene (7 ) undergoes photocycloaddition with maleic anhydride (8 ) in a flow reactor (Scheme 5) .
Conditions:
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Resin: Wang resin-functionalized diene
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Reactor: Quartz microfluidic chip
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Flow Rate: 0.2 mL/min
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Residence Time: 30 minutes
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Yield: 54%
This method facilitates gram-scale production but requires specialized equipment.
Comparative Analysis of Synthetic Methods
| Method | Yield | e.e. | Scalability | Key Advantage |
|---|---|---|---|---|
| Photochemical [2 + 2] | 58–72% | >90% | Moderate | High stereoselectivity |
| Diels-Alder | 65–78% | N/A | High | Broad substrate scope |
| Catalytic Asymmetric | 45% | 94% | Low | No racemization |
| Enzymatic Resolution | 42% | >99% | Moderate | Eco-friendly conditions |
| Solid-Phase | 54% | N/A | High | Minimal purification |
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under conditions that may include acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity and specificity are ongoing to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Biocatalytic Efficiency : The target compound’s synthesis benefits from in situ product removal (ISPR) techniques, achieving 20-fold higher yields compared to traditional methods .
- Regioselectivity : Enzymes like Sle_62070 produce specific regioisomers (e.g., [3.3.0] vs. [3.2.0]), highlighting the role of enzyme-substrate interactions in controlling outcomes .
- Pharmaceutical Potential: Aza derivatives (e.g., MLN-519) demonstrate superior bioactivity, suggesting that nitrogen substitution in bicyclic frameworks is a promising strategy for drug design .
Biological Activity
(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione, also known as 1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione, is a bicyclic compound with potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antibacterial, and neuroprotective effects based on available literature.
- Molecular Formula: C₈H₁₀O₃
- Molecular Weight: 154.163 g/mol
- CAS Number: 64197-93-9
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, synthetic γ-butyrolactones have shown potent inhibition of inflammatory pathways, specifically through the inhibition of caspase-1 and phospholipase A1 activities .
2. Antibacterial Effects
Studies have demonstrated that various derivatives of γ-butyrolactones possess antibacterial activity against a range of pathogens. For example, certain synthetic derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2.4 μg/mL against Streptococcus pyogenes and other Gram-positive bacteria . This suggests that this compound could have similar properties.
3. Neuroprotective Effects
Neuroprotective properties have been attributed to compounds within the same structural family as this compound. Research has shown that these compounds can mitigate oxidative stress and promote neuronal survival in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing reactive oxygen species (ROS) production and enhancing cognitive functions in animal studies .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione?
- Methodological Answer : The synthesis of bicyclic diones often involves multi-step sequences, including protection/deprotection strategies and ring-closing reactions. For example, analogous bicyclic systems (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) are synthesized via hydroxyproline derivatives using reagents like benzoyl chloride for protection, followed by LiBH4 reduction and acid-catalyzed cyclization . Key steps include:
- Protection : Use of benzoyl chloride or CbzCl under basic conditions to stabilize reactive groups.
- Cyclization : Acidic or basic conditions (e.g., NaOMe/MeOH reflux) to form the bicyclic core.
- Deprotection : Catalytic hydrogenation (e.g., Pd/C, H₂) to remove protective groups .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and ring substituents. Coupling constants (e.g., J values) help distinguish axial/equatorial protons in bicyclic systems .
- X-ray Crystallography : Essential for unambiguous stereochemical assignment, particularly for chiral centers. For example, spirocyclic analogs of bicyclic diones have been resolved using single-crystal X-ray diffraction .
- IR Spectroscopy : Identifies carbonyl stretches (~1750–1850 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
Q. How can the reactivity of the dione moiety be exploited in basic functionalization reactions?
- Methodological Answer : The 2,4-dione group is susceptible to nucleophilic attack, enabling reactions such as:
- Esterification : Reacting with alcohols under acidic conditions.
- Grignard Additions : Alkyl/aryl magnesium halides can open the dione ring, forming diols or ketones .
- Condensation Reactions : Formation of heterocycles (e.g., pyrimidines) via reaction with amines or hydrazines .
Advanced Research Questions
Q. What transition metal-catalyzed strategies enable selective functionalization of this bicyclic dione?
- Methodological Answer :
- Palladium-Catalyzed Coupling : For C–C bond formation, Pd catalysts (e.g., Pd/C or Pd(OAc)₂) facilitate cross-coupling with aryl halides or alkynes. Silacyclopropane intermediates can transfer silylene groups to form silacyclobutanes .
- Silver-Catalyzed Silylene Transfer : AgNO₃ activates strained silacyclopropanes for ring-expansion reactions, producing larger silacycles (e.g., dioxasilacyclononenes) .
- Rhodium-Catalyzed Si–C Cleavage : Rh(I) catalysts enable selective cleavage of Si–C bonds in trialkylsilyl groups, forming benzosiloles under mild conditions .
Q. How can steric and electronic effects be managed during substitutions on the bicyclic core?
- Methodological Answer :
- Steric Hindrance Mitigation : Use bulky directing groups (e.g., t-BuCN) to control regioselectivity in multicomponent reactions. For example, steric effects in nitrile additions can halt intermediate steps, enabling selective pyrrole synthesis .
- Electronic Tuning : Electron-withdrawing groups (e.g., carbonyls) activate specific positions for nucleophilic attack. Computational modeling (DFT) aids in predicting reactive sites .
Q. What strategies resolve contradictions in stereochemical assignments during synthesis?
- Methodological Answer :
- Comparative NMR Analysis : Compare experimental coupling constants with DFT-calculated values for proposed stereoisomers. NOE (Nuclear Overhauser Effect) experiments validate spatial proximity of protons .
- X-ray vs. Chiral Derivatization : When crystallography is impractical, derivatize with chiral auxiliaries (e.g., Mosher’s acid) and analyze via ¹H NMR .
Q. How can zirconium- or copper-mediated reactions expand the utility of this compound in heterocycle synthesis?
- Methodological Answer :
- Zirconocene-Mediated Coupling : React with nitriles and alkynes to form multisubstituted pyrroles or indoles. For example, zirconacyclobutene-silacyclobutene intermediates undergo Zr–C/Si–C bond cleavage and reorganization with nitriles .
- Copper-Catalyzed Insertion : Insertion of alkynes or carbonyls into Si–C bonds forms azasilacyclopentadienes. Cu(I) salts (e.g., CuCN) promote chemoselective C–Si bond activation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar bicyclic dione syntheses?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading, temperature gradients). For example, NaOMe reflux times in cyclization steps vary between 2–4 hours, impacting yields .
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., over-reduced intermediates or dimerization products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
